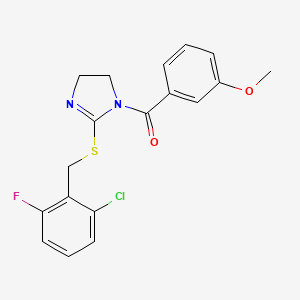
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H16ClFN2O2S and its molecular weight is 378.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone, identified by its IUPAC name, is a novel synthetic derivative that has garnered significant attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and various studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C19H16ClFN2O2S, with a molecular weight of approximately 390.9 g/mol. The structure features a thioether linkage, which enhances its stability and bioactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16ClFN2O2S |
| Molecular Weight | 390.9 g/mol |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the results from different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5 | Induces apoptosis via caspase activation |
| HT-29 (Colon) | 10 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung) | 15 | Inhibits proliferation and promotes apoptosis |
Mechanisms of Action :
- Inhibition of Cell Cycle Progression : Flow cytometry analyses indicated that treated cells exhibited G0/G1 phase arrest, suggesting interference with cell cycle regulation.
- Induction of Apoptosis : Caspase activation assays showed that the compound promotes apoptosis in cancer cells, evidenced by increased levels of cleaved caspases and PARP.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Importance |
|---|---|
| Chloro and Fluoro Substituents | Enhance lipophilicity and bioactivity |
| Thioether Linkage | Increases stability and cellular uptake |
| Methoxy Groups | Improve solubility and receptor binding |
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
Study on Breast Cancer Cells :
- Researchers found that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours.
- Mechanistic studies showed upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic Bcl-2 proteins.
In Vivo Studies :
- Animal models treated with this compound demonstrated significant tumor regression compared to control groups, supporting its potential for therapeutic applications in oncology.
Propiedades
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c1-24-13-5-2-4-12(10-13)17(23)22-9-8-21-18(22)25-11-14-15(19)6-3-7-16(14)20/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBQPMKFCIFKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













